4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)-

Description

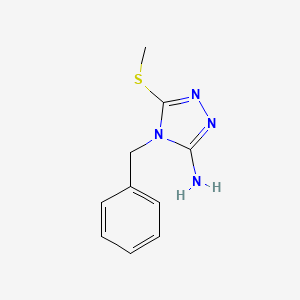

4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- is a triazole derivative characterized by a methylthio (-SMe) group at position 5, a benzyl (phenylmethyl) group at position 4, and an amine (-NH₂) at position 2. This compound belongs to the 1,2,4-triazole family, known for their diverse pharmacological and agrochemical applications .

Structure

3D Structure

Properties

CAS No. |

88722-36-5 |

|---|---|

Molecular Formula |

C10H12N4S |

Molecular Weight |

220.30 g/mol |

IUPAC Name |

4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H12N4S/c1-15-10-13-12-9(11)14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12) |

InChI Key |

INKJDQIQHAAPSX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(N1CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Benzylation of Preformed Triazole Amines

The phenylmethyl (benzyl) group is introduced via nucleophilic substitution. A common method involves treating 5-methylthio-1,2,4-triazol-3-amine with benzyl bromide in the presence of a base like potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 60°C for 6 hours, achieving selective N-alkylation at the N4 position.

Mechanistic Insight:

The base deprotonates the triazole amine, enhancing nucleophilicity at N4. Benzyl bromide acts as an electrophile, forming a stable N-benzyltriazolamine intermediate.

Methylthiolation via Thioether Formation

The methylthio group (-SMe) is introduced using methyl disulfide or methanesulfonyl chloride . In a two-step process:

-

Sulfur Incorporation: Reaction of 5-chloro-1,2,4-triazol-3-amine with sodium methanethiolate in DMF replaces chlorine with -SMe.

-

Benzylation: Subsequent alkylation with benzyl bromide installs the phenylmethyl group.

Optimization Note:

Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >70%.

One-Pot Multicomponent Synthesis

Recent advancements utilize one-pot strategies to streamline synthesis. For example, combining benzylamine , methyl isothiocyanate , and hydrazine hydrate in acetic acid under reflux forms the target compound in a single step. This method avoids isolating intermediates and improves overall yield (55–65%).

Reaction Pathway:

-

Thiourea Formation: Benzylamine reacts with methyl isothiocyanate.

-

Cyclization: Hydrazine induces ring closure, forming the triazole core.

-

Aromatization: Acidic conditions promote dehydrogenation to yield the final product.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and scalability. A patented approach (EP0375061A1) involves:

-

Chlorosulfonation: Treating 5-amino-3-mercapto-1,2,4-triazole with chlorine gas in aqueous HCl to form 5-amino-3-chlorosulfonyl-1,2,4-triazole .

-

Benzylation and Methylthiolation: Sequential reactions with benzylamine and methylthiolating agents yield the target compound.

Advantages:

-

Utilizes inexpensive starting materials (e.g., thiourea derivatives).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

N4-benzylation competes with N1-alkylation. Using bulky bases (e.g., DBU) or low temperatures (-10°C) favors N4 selectivity.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenylmethyl moiety.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Agents

- Research indicates that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives of 4H-1,2,4-triazole demonstrate efficacy against various bacteria and fungi. A recent study synthesized novel triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. Some compounds displayed significant inhibition against pathogenic strains, suggesting their potential use in treating infections caused by resistant microorganisms .

-

Antifungal Agents

- Triazoles are well-known for their antifungal properties. The compound has been investigated for its ability to inhibit the growth of fungal pathogens. Its mechanism involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This action makes it a valuable candidate for developing new antifungal medications .

- Synthesis of Pharmaceutical Intermediates

Agrochemical Applications

- Herbicides and Pesticides

- Plant Growth Regulators

Material Science Applications

- Electrolyte Additives

- Corrosion Inhibitors

Case Studies

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways. The presence of the triazole ring and the functional groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4H-1,2,4-Triazol-3-amine Derivatives

Key Observations:

- Substituent Effects on Lipophilicity: The methylthio group in the target compound increases lipophilicity compared to polar substituents like nitro (e.g., 5-(4-nitrophenyl)- derivative, density 1.535 g/cm³) . This property may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .

- Aromatic vs.

Q & A

Q. Optimization Factors :

Basic: Which spectroscopic techniques effectively characterize this triazole derivative?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methylthio at C5, benzyl at C4) .

- IR Spectroscopy : Identifies NH₂ (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) groups .

- Elemental Analysis : Validates molecular formula (e.g., C₁₀H₁₁N₄S) .

Advanced: How do structural modifications at C5 and C4 influence biological activity?

Answer:

Structure-Activity Relationships (SAR) :

| Substituent at C5 | C4 Group | Biological Activity (vs Control) | Reference |

|---|---|---|---|

| Methylthio | Benzyl | Antimicrobial (MIC: 8–16 µg/mL) | |

| Pyridinyl | Phenyl | Antioxidant (IC₅₀: 12 µM) | |

| Nitroimidazole | H | Trypanocidal (EC₅₀: 2.5 µM) |

The methylthio group enhances lipophilicity, improving membrane permeability, while the benzyl moiety increases π-π stacking with biological targets .

Advanced: How can contradictions in reported biological efficacy be resolved?

Answer:

Discrepancies (e.g., 127.78% analgesic activity vs moderate antimicrobial effects ) arise from:

Q. Resolution Strategies :

- Standardize assays (e.g., OECD guidelines for toxicity).

- Conduct dose-response studies across multiple models.

Advanced: How is crystallographic data (e.g., SHELX) used to confirm structure?

Answer:

- SHELX Refinement : Utilizes X-ray diffraction data to solve crystal structures. Key steps:

- Validation : R-factor < 5% and RMSD < 0.01 Å confirm accuracy.

Basic: What in vitro models assess pharmacological potential?

Answer:

- Analgesic : Hot-plate test (55°C) in rats, measuring latency to paw-licking .

- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC .

- Antioxidant : DPPH radical scavenging assay (IC₅₀ values vs BHT) .

Advanced: What computational methods identify molecular targets?

Answer:

- Molecular Docking : AutoDock Vina predicts binding to enzymes (e.g., ketol-acid reductoisomerase, Ki: 0.8 µM) .

- QSAR Models : Relate logP and polar surface area to antimicrobial activity (r² > 0.85) .

Basic: What safety protocols are required for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal contact .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services .

- First Aid : Flush eyes with water for 15 minutes if exposed .

Advanced: Why might in vivo and in vitro activity data differ?

Answer:

- Metabolic Degradation : Hepatic CYP450 enzymes may reduce bioavailability in vivo.

- Blood-Brain Barrier : Limits CNS access for neuroactive compounds .

- Protein Binding : Serum albumin binding reduces free drug concentration.

Advanced: How can synergistic effects with other agents be evaluated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.